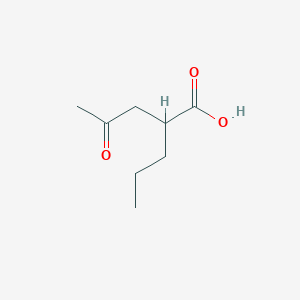

4-Oxo-2-propylpentanoic acid

Description

Properties

IUPAC Name |

4-oxo-2-propylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRMYVTYHORJKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395655 |

Source

|

| Record name | 4-oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-04-0 |

Source

|

| Record name | 4-oxo-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-2-propylpentanoic Acid: Core Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-2-propylpentanoic acid, also known as 4-keto-valproic acid (4-keto-VPA), is a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid (VPA). Understanding the fundamental properties and biological activities of this metabolite is crucial for a comprehensive assessment of the parent drug's efficacy, metabolism, and potential for toxicity. This technical guide provides a detailed overview of the core physicochemical properties of this compound, its metabolic pathway, and its known biological effects, with a focus on data relevant to researchers and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug metabolite is fundamental to predicting its absorption, distribution, metabolism, excretion, and potential for toxicological effects. While experimentally determined data for some properties of this compound are limited, a summary of its key computed and known characteristics is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Keto-VPA, 4-Oxovalproic acid | [1] |

| CAS Number | 688-04-0 | [1] |

| Chemical Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Predicted pKa | 4.82 ± 0.23 | |

| Computed XLogP3 | 0.8 | [1] |

| Human Metabolite Locations | Kidney, Liver | [1] |

Metabolic Pathway of Valproic Acid to this compound

This compound is a product of the complex metabolism of valproic acid, which primarily occurs in the liver. The biotransformation of valproic acid involves several key pathways, including glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[2][3][4] The formation of this compound is a result of these oxidative processes.

The metabolism of valproic acid is initiated by its activation to valproyl-CoA.[2][3] This is followed by a series of reactions primarily involving CYP enzymes, such as CYP2C9, CYP2A6, and CYP2B6, which lead to the formation of various hydroxylated and unsaturated metabolites.[5][6] One of the key intermediates is 4-ene-VPA, which is considered a potentially hepatotoxic metabolite.[7] While the exact enzymatic step leading directly to this compound is not definitively established in readily available literature, it is understood to be a downstream product of the oxidative metabolism of valproic acid.

Below is a simplified diagram illustrating the major metabolic pathways of valproic acid, highlighting the position of its various metabolites.

Synthesis and Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. General synthetic strategies for related keto acids may be adaptable. For researchers requiring this compound, custom synthesis by a specialized chemical provider is a common approach.

Similarly, specific and detailed experimental protocols for biological assays focused solely on this compound are not extensively documented in the literature. However, the toxicological effects of valproic acid and its metabolites have been investigated using a variety of standard assays. These methodologies can be applied to the study of this compound.

Table 2: Relevant Experimental Assays for Metabolite Toxicity Profiling

| Assay Type | Purpose | General Methodology |

| Cell Viability Assays (e.g., MTT, MTS) | To assess the cytotoxic effects of the compound on cultured cells. | Cells are incubated with varying concentrations of the test compound. A reagent (e.g., MTT) is added, which is converted by viable cells into a colored product. The amount of color produced is proportional to the number of viable cells and is measured spectrophotometrically. |

| Lactate Dehydrogenase (LDH) Assay | To quantify cell membrane damage and necrosis. | LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The assay measures the activity of LDH in the medium, which is indicative of the extent of cell death. |

| Reactive Oxygen Species (ROS) Assays (e.g., DCFDA) | To measure the induction of oxidative stress. | Cells are treated with the test compound and then incubated with a fluorescent probe (e.g., DCFDA) that becomes fluorescent upon oxidation by ROS. The fluorescence intensity is measured to quantify the level of intracellular ROS. |

| Teratogenicity Assays (e.g., Whole Embryo Culture) | To evaluate the potential of a compound to cause developmental defects. | Embryos (e.g., from rats or hamsters) are explanted at an early stage of development and cultured in vitro in the presence of the test compound. The development of the embryos is monitored for morphological abnormalities.[8] |

The following diagram illustrates a general workflow for assessing the biological activity of a drug metabolite like this compound.

Biological Activity and Significance

The biological activity of this compound is of significant interest, particularly in the context of the known teratogenic and hepatotoxic effects of valproic acid.

Teratogenicity

Studies have indicated that this compound is a toxic metabolite of valproic acid.[2] It has been shown to cause abnormal and irregular growth of the neural tube neuroepithelium.[2] This effect on neural tube development is a significant concern as it is a hallmark of the teratogenic potential of the parent drug, valproic acid.

Hepatotoxicity

This compound has also been implicated in causing microvesicular steatosis, which is a form of liver damage characterized by the accumulation of small fat droplets within liver cells.[2] Furthermore, it has been shown to reduce ammonia excretion by inhibiting carbamoyl phosphate synthetase.[2] This inhibition can lead to hyperammonemia, a condition that can contribute to the overall toxicity of valproic acid.

Conclusion

This compound is a key metabolite of valproic acid with significant biological activities, particularly concerning teratogenicity and hepatotoxicity. For researchers and professionals in drug development, a thorough understanding of this metabolite's properties and effects is essential for the continued safe and effective use of valproic acid and for the development of new antiepileptic and mood-stabilizing drugs with improved safety profiles. Further research is warranted to fully elucidate the specific enzymatic pathways leading to the formation of this compound and to develop detailed protocols for its synthesis and biological evaluation. This will enable a more precise assessment of its contribution to the therapeutic and toxicological profile of valproic acid.

References

- 1. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Ketovalproic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 4-ketovalproic acid (2-propyl-4-oxopentanoic acid), a molecule of interest in medicinal chemistry and drug development. The synthesis is based on the well-established acetoacetic ester synthesis, a versatile method for the formation of ketones and substituted carboxylic acids. This document details the theoretical reaction pathway, provides analogous experimental protocols for key steps, and outlines the necessary chemical principles for successful synthesis.

Introduction

4-Ketovalproic acid is a keto derivative of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The introduction of a ketone functionality offers a potential site for further chemical modification and may alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide focuses on a plausible and adaptable laboratory-scale synthesis of 4-ketovalproic acid.

Proposed Synthesis Pathway: Acetoacetic Ester Synthesis

The most logical and versatile approach for the synthesis of 4-ketovalproic acid is the acetoacetic ester synthesis. This classical organic reaction involves the alkylation of a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield a target ketone.[1][2] For the synthesis of 4-ketovalproic acid, a two-step alkylation of ethyl acetoacetate is proposed.

The overall synthetic scheme is presented below:

Caption: Proposed synthesis pathway for 4-ketovalproic acid.

Experimental Protocols (Analogous Procedures)

Step 1: Synthesis of Ethyl 2-propylacetoacetate (Analogous to Ethyl n-butylacetoacetate)

This procedure is adapted from the synthesis of ethyl n-butylacetoacetate.[3]

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |

| Sodium | 22.99 | - | 0.5 | 11.5 g |

| Absolute Ethanol | 46.07 | 0.789 | - | 250 mL |

| Ethyl Acetoacetate | 130.14 | 1.021 | 0.5 | 65.1 g (63.7 mL) |

| Propyl Bromide | 122.99 | 1.354 | 0.55 | 67.6 g (50.0 mL) |

Procedure:

-

A solution of sodium ethoxide is prepared by carefully adding metallic sodium (11.5 g, 0.5 mol) in small pieces to absolute ethanol (250 mL) in a flask equipped with a reflux condenser and a mechanical stirrer. The reaction is exothermic and should be controlled.

-

Once all the sodium has dissolved, ethyl acetoacetate (65.1 g, 0.5 mol) is added to the solution.

-

The mixture is heated to a gentle reflux, and propyl bromide (67.6 g, 0.55 mol) is added dropwise over a period of approximately one hour.

-

The reaction mixture is refluxed until it becomes neutral to moist litmus paper (approximately 6-10 hours).

-

After cooling, the precipitated sodium bromide is removed by filtration.

-

The ethanol is removed from the filtrate by distillation.

-

The crude ethyl 2-propylacetoacetate is then purified by vacuum distillation.

Step 2: Synthesis of Ethyl 2-acetyl-2-propylacetoacetate (Second Alkylation)

This step involves the alkylation of the mono-alkylated product with an acetyl equivalent. Chloroacetone is a suitable reagent for this purpose. The procedure would be similar to the first alkylation.

Reaction:

Materials (Theoretical):

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |

| Sodium | 22.99 | - | 0.5 | 11.5 g |

| Absolute Ethanol | 46.07 | 0.789 | - | 250 mL |

| Ethyl 2-propylacetoacetate | 172.22 | ~1.0 | 0.5 | 86.1 g |

| Chloroacetone | 92.52 | 1.15 | 0.55 | 50.9 g (44.3 mL) |

Procedure (Proposed):

-

A fresh solution of sodium ethoxide is prepared as described in Step 1.

-

Ethyl 2-propylacetoacetate (86.1 g, 0.5 mol) is added to the sodium ethoxide solution.

-

The mixture is heated to reflux, and chloroacetone (50.9 g, 0.55 mol) is added dropwise.

-

The reaction is monitored for completion (e.g., by TLC or GC).

-

Workup would be similar to Step 1, involving filtration of sodium chloride and removal of ethanol.

-

The resulting crude ethyl 2-acetyl-2-propylacetoacetate would be purified, likely by vacuum distillation.

Step 3: Hydrolysis and Decarboxylation to 4-Ketovalproic Acid

The final step involves the acidic hydrolysis of the diester followed by decarboxylation of the resulting β-keto acid.[4][5]

Reaction:

Materials (Theoretical):

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Ethyl 2-acetyl-2-propylacetoacetate | 214.26 | 0.4 | 85.7 g |

| Hydrochloric Acid (conc.) | 36.46 | - | As needed |

| Water | 18.02 | - | Sufficient for hydrolysis |

Procedure (Proposed):

-

The crude or purified ethyl 2-acetyl-2-propylacetoacetate (0.4 mol) is refluxed with an excess of dilute hydrochloric acid (e.g., 3 M) until the hydrolysis is complete. The reaction progress can be monitored by the cessation of CO2 evolution.

-

Upon cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 4-ketovalproic acid.

-

Further purification can be achieved by recrystallization or vacuum distillation.

Data Presentation

As no direct experimental data for the synthesis of 4-ketovalproic acid has been found in the literature, the following tables are presented as templates for recording experimental results.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | First Alkylation | Propyl Bromide | Ethanol | Reflux | 6-10 | Data to be collected |

| 2 | Second Alkylation | Chloroacetone | Ethanol | Reflux | Data to be collected | Data to be collected |

| 3 | Hydrolysis & Decarboxylation | HCl (aq) | Water | Reflux | Data to be collected | Data to be collected |

Table 2: Physicochemical and Spectroscopic Data of 4-Ketovalproic Acid

| Property | Expected Value/Characteristics | Reference/Method |

| IUPAC Name | 2-propyl-4-oxopentanoic acid | - |

| Molecular Formula | C8H14O3 | [6] |

| Molar Mass | 158.19 g/mol | [7] |

| Appearance | Data to be collected | Visual |

| Melting/Boiling Point | Data to be collected | DSC/Distillation |

| ¹H NMR | Characteristic peaks for propyl and acetyl groups | NMR Spectroscopy |

| ¹³C NMR | Characteristic peaks for carbonyls, carboxylic acid, and alkyl carbons | NMR Spectroscopy |

| IR (cm⁻¹) | C=O (ketone), C=O (acid), O-H (acid) | IR Spectroscopy |

| Mass Spec (m/z) | Molecular ion peak and fragmentation pattern | Mass Spectrometry |

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and characterization process.

Caption: Logical workflow for the synthesis of 4-ketovalproic acid.

Conclusion

This technical guide outlines a robust and adaptable synthetic pathway to 4-ketovalproic acid based on the acetoacetic ester synthesis. While specific experimental data for this exact compound is pending, the provided analogous protocols and theoretical framework offer a solid foundation for researchers to develop a successful synthesis. The structured tables and workflow diagrams are intended to aid in the systematic execution and documentation of the experimental work. The successful synthesis and characterization of 4-ketovalproic acid will enable further investigation into its potential as a pharmacologically active agent or a versatile chemical intermediate.

References

- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. mcat-review.org [mcat-review.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-propyl-4-oxopentanoic acid [stenutz.eu]

- 7. 4-Oxo-2-propylpentanoic acid | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of 4-Oxo-2-propylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-2-propylpentanoic acid, also known as 4-keto-VPA, is a metabolite of valproic acid (VPA), a cornerstone medication in the management of epilepsy, bipolar disorder, and migraine prophylaxis. While the pharmacological and toxicological profiles of VPA are extensively documented, the specific biological roles of its numerous metabolites, including this compound, are less defined. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic origin, potential biological activities, and its context within the broader therapeutic and toxicological landscape of valproic acid. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, providing a foundation for future investigations into this specific metabolite.

Introduction to Valproic Acid and its Metabolism

Valproic acid (VPA) is a branched short-chain fatty acid with a broad spectrum of clinical applications.[1][2][3] Its therapeutic efficacy is attributed to multiple mechanisms, including the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[1][3] However, VPA therapy is also associated with a range of adverse effects, including hepatotoxicity and teratogenicity, which are often linked to its complex metabolism.[1][4][5][6]

The biotransformation of VPA is extensive, with over 16 identified metabolites.[4] The primary metabolic pathways occur in the liver and include glucuronidation, beta-oxidation in mitochondria, and cytochrome P450 (CYP)-mediated oxidation.[1][3][7] The diversity of these pathways leads to the formation of a wide array of metabolites, each with potentially distinct therapeutic, neutral, or toxic properties.[1][2][3]

Formation of this compound

This compound is a product of the ω-oxidation pathway of VPA metabolism. This pathway, mediated by cytochrome P450 enzymes, introduces a hydroxyl group at the C4 or C5 position of the VPA molecule. Specifically, the formation of 4-hydroxy-VPA is a key step, which is then further oxidized to yield this compound (4-keto-VPA). The CYP isoenzymes CYP2C9, CYP2B6, and CYP2A6 are primarily responsible for the initial hydroxylation steps.[3]

The formation of 4-keto VPA and other metabolites can be influenced by factors such as VPA dosage, co-administration of other drugs that induce or inhibit CYP enzymes, and the patient's genetic profile.[3][7]

Biological Role and Activity

The specific biological role of this compound is not as well-characterized as that of other VPA metabolites, such as the hepatotoxic 4-ene-VPA.[4] However, based on the broader understanding of VPA and its metabolites, several potential roles can be inferred.

Contribution to Therapeutic Effects

Some metabolites of VPA are known to possess therapeutic activity, in some cases even more potent than the parent drug.[3] While there is limited direct evidence for the anticonvulsant or mood-stabilizing effects of this compound itself, its formation is part of the overall metabolic cascade that influences the steady-state concentration of VPA and other active metabolites.

Potential for Toxicity

The ω-oxidation pathway that produces this compound also leads to the formation of potentially toxic metabolites. A key concern in VPA metabolism is the generation of 4-ene-VPA, a metabolite strongly implicated in the rare but severe hepatotoxicity associated with VPA therapy.[4] The pathways leading to 4-ene-VPA and this compound are interconnected. Therefore, understanding the flux through these pathways is crucial for assessing the risk of adverse effects.

It is hypothesized that certain reactive metabolites can deplete mitochondrial glutathione and inhibit enzymes involved in beta-oxidation, contributing to cellular damage.[7] The direct contribution of this compound to these toxic effects remains an area for further investigation.

Quantitative Data

Quantitative analysis of VPA and its metabolites is essential for therapeutic drug monitoring and for research into the mechanisms of action and toxicity. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the simultaneous determination of VPA and its metabolites in biological matrices such as serum and urine.[8][9]

The following table summarizes the typical concentrations of VPA and some of its major metabolites found in patient samples. It is important to note that these values can vary significantly between individuals.

| Compound | Matrix | Concentration Range | Reference |

| Valproic Acid (VPA) | Serum | 50 - 100 µg/mL | [8] |

| 2-ene-VPA | Serum | 1.5 - 20 µg/mL | [9] |

| 3-keto-VPA | Serum | 0.5 - 5 µg/mL | [9] |

| 4-ene-VPA | Serum | Not typically detected | [9] |

| 4-keto-VPA | Urine | Variable | [4] |

| VPA-glucuronide | Urine | Major metabolite | [4] |

Concentrations are for illustrative purposes and can vary widely based on dosage, individual metabolism, and other factors.

Experimental Protocols

Quantification of VPA and its Metabolites by GC-MS

This protocol provides a general workflow for the analysis of VPA and its metabolites, including this compound, in serum and urine.

Sample Preparation:

-

Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase is performed to cleave glucuronide conjugates.

-

Extraction: Acidified samples are extracted with an organic solvent such as ethyl acetate.

-

Derivatization: The extracted analytes are derivatized, for example, by trimethylsilylation, to increase their volatility and improve chromatographic separation.[8][9]

GC-MS Analysis:

-

Column: A capillary column, such as a DB-1701 fused silica column, is typically used for separation.[8][9]

-

Ionization: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI may offer higher sensitivity for some metabolites.[4]

-

Detection: Selected ion monitoring (SIM) is used to enhance sensitivity and selectivity for the target analytes.

Signaling Pathways and Experimental Workflows

The metabolism of valproic acid is a complex network of enzymatic reactions. The following diagram illustrates the major metabolic pathways of VPA, highlighting the position of this compound.

References

- 1. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic and Toxic Effects of Valproic Acid Metabolites [mdpi.com]

- 4. Metabolism and pharmacokinetic studies of valproic acid using stable isotope techniques - UBC Library Open Collections [open.library.ubc.ca]

- 5. [Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental toxicity and structure-activity relationships of aliphatic acids, including dose-response assessment of valproic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-Oxo-2-propylpentanoic Acid: A Technical Overview of its Metabolic Origin and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-2-propylpentanoic acid, also known as 4-keto-valproic acid (4-keto-VPA), is a human metabolite of the widely prescribed anticonvulsant and mood-stabilizing drug, valproic acid (VPA). This technical guide provides a comprehensive overview of the metabolic origins of this compound, its place within the broader metabolic fate of valproic acid, and its potential biological significance. While a singular "discovery" of this metabolite is not documented, its identification is intrinsically linked to the extensive research into the pharmacokinetics and metabolism of its parent compound, valproic acid, which was first synthesized in 1881 and its anticonvulsant properties discovered in 1963.[1] This document will detail the metabolic pathways leading to its formation, summarize its known chemical properties, and discuss the broader context of valproic acid's therapeutic and toxic effects, which are influenced by its complex metabolism.

Introduction to Valproic Acid and its Metabolism

Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid that has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis for decades.[1][2] Its therapeutic efficacy is well-established, but its use is also associated with a range of adverse effects, including hepatotoxicity, teratogenicity, and metabolic disturbances.[1][2][3] These effects are largely attributed to its extensive and complex metabolism in the liver, which generates a multitude of metabolites, each with potentially distinct biological activities.[1][2]

The metabolism of valproic acid proceeds through three primary pathways:

-

Glucuronidation: This is a major route, accounting for approximately 50% of VPA elimination, resulting in the formation of valproate glucuronide.[4][5]

-

β-oxidation: Occurring in the mitochondria, this pathway is responsible for about 40% of VPA metabolism and generates several metabolites, including 2-ene-VPA.[4][5]

-

Cytochrome P450 (CYP)-mediated oxidation: This is a minor pathway (around 10%) but is crucial as it can lead to the formation of potentially reactive and toxic metabolites.[4][5]

The Formation of this compound

This compound is a product of the cytochrome P450-mediated oxidation pathway of valproic acid. Specifically, it is formed from the precursor 4-hydroxy-valproic acid (4-OH-VPA). The formation of 4-OH-VPA is catalyzed by hepatic cytochrome P450 isoenzymes, primarily CYP2C9, CYP2B6, and CYP2A6.[1] Subsequent oxidation of the hydroxyl group in 4-OH-VPA leads to the formation of the ketone functional group in this compound.

Chemical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | PubChem |

| Molecular Weight | 158.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 688-04-0 | ChemScene |

| Synonyms | 4-Keto-VPA, 4-Oxovalproic acid, 2-n-Propyl-4-oxopentanoic acid | PubChem |

Experimental Considerations

Synthesis of the Parent Compound: Valproic Acid

Protocol: Malonic Ester Synthesis of Valproic Acid

-

Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

Alkylation: The enolate is then reacted with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to introduce the first propyl group. This step is repeated with a second equivalent of the base and propyl halide to add the second propyl group.

-

Hydrolysis and Decarboxylation: The resulting diethyl dipropylmalonate is hydrolyzed to the dicarboxylic acid using a strong base (e.g., NaOH) followed by acidification. Gentle heating of the dipropylmalonic acid results in decarboxylation to yield valproic acid.

A patent for the preparation of 2-propylpentanoic acid describes a method involving the heating decarboxylation of 2,2-dipropylmalonic acid at a temperature of 170-180°C.[6]

Analytical Methods for Metabolite Identification

The identification and quantification of this compound and other VPA metabolites in biological matrices (e.g., urine, plasma) are typically performed using advanced analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the analysis of volatile and thermally stable compounds. Derivatization of the carboxylic acid group may be necessary.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and versatile technique for the analysis of a wide range of compounds, including non-volatile and thermally labile metabolites.

Biological Activity and Significance

The specific biological activity of this compound has not been extensively studied as an isolated compound. Its significance is understood within the broader context of VPA's metabolic profile and the overall effects of its various metabolites. Some metabolites of VPA are known to have anticonvulsant activity, while others may contribute to its toxicity.[1][2]

The presence of a ketone functional group in this compound suggests it may have different chemical reactivity and biological interactions compared to its parent compound. It is crucial for researchers in drug development to consider the full metabolic profile of a drug candidate, as metabolites can have significant pharmacological or toxicological effects.

Visualizing the Metabolic Pathway

The following diagrams illustrate the key metabolic pathways of valproic acid, highlighting the formation of this compound.

References

- 1. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. CN103183599A - Method for preparing 2-valproic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Oxo-2-propylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxo-2-propylpentanoic acid, a significant metabolite of the widely used anticonvulsant and mood stabilizer valproic acid (VPA), has garnered scientific interest for its potential contribution to the overall pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing from available preclinical data. While research specifically focused on this metabolite is less extensive than for VPA, this document synthesizes the existing evidence regarding its anticonvulsant properties and explores its potential, though less defined, roles in histone deacetylase (HDAC) inhibition and modulation of the GABAergic system. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both what is known and the areas requiring further investigation to fully elucidate the therapeutic potential and mechanisms of this active metabolite.

Introduction

Valproic acid (VPA) is a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine prophylaxis. Its therapeutic efficacy is attributed to a multi-faceted mechanism of action, including the potentiation of GABAergic inhibition, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs). VPA undergoes extensive metabolism in the liver, giving rise to a complex array of metabolites, some of which are pharmacologically active and may contribute to both the therapeutic and adverse effects of the parent drug.

Among these metabolites, this compound (also referred to as 4-keto-VPA) has been identified as a significant product of VPA's oxidative metabolism.[1] Early investigations into the pharmacological activity of VPA metabolites revealed that this compound possesses notable anticonvulsant properties, albeit with a different potency compared to VPA. This finding has prompted further interest in dissecting its specific contributions to the clinical effects of valproate therapy.

This technical guide will delve into the known aspects of the mechanism of action of this compound, with a focus on its anticonvulsant activity. It will also explore the potential for this metabolite to engage with other key targets of VPA, such as HDACs and the GABAergic system, based on the limited direct evidence and inferences from the broader VPA literature. The guide will present available quantitative data in a structured format, detail relevant experimental methodologies where possible, and provide visual representations of key pathways and concepts to facilitate a deeper understanding for researchers and drug development professionals.

Anticonvulsant Activity

The most well-documented pharmacological effect of this compound is its anticonvulsant activity. Preclinical studies in animal models of epilepsy have demonstrated its ability to protect against seizures, although its potency is generally reported to be lower than that of the parent compound, valproic acid.

Quantitative Data on Anticonvulsant Potency

Comparative studies have been conducted to quantify the anticonvulsant efficacy of this compound relative to VPA. The following table summarizes the available data on its potency in different seizure models.

| Compound | Seizure Model | Animal Model | Route of Administration | Anticonvulsant Potency (Relative to VPA) | Reference |

| This compound | Maximal Electroshock (MES) | Mouse | Intraperitoneal | 50-90% of VPA's potency | [2] |

| This compound | Pentylenetetrazole (PTZ) | Mouse | Intraperitoneal | 50-90% of VPA's potency | [2] |

Note: The range in relative potency is due to different experimental conditions and endpoints used in the cited study.

Experimental Protocols

The anticonvulsant activity of this compound has been primarily assessed using standardized preclinical models of epilepsy. The following are generalized protocols for the key experiments cited.

Maximal Electroshock (MES) Seizure Test:

-

Animal Model: Male mice are commonly used.

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered intraperitoneally at various doses. A control group receives the vehicle alone.

-

Seizure Induction: At the time of predicted peak drug effect, a maximal electrical stimulus is delivered via corneal or auricular electrodes.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the primary endpoint of protection.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Pentylenetetrazole (PTZ) Seizure Test:

-

Animal Model: Male mice are typically used.

-

Drug Administration: Test compounds are administered as described for the MES test.

-

Seizure Induction: A convulsant dose of pentylenetetrazole is injected subcutaneously or intraperitoneally.

-

Endpoint: The ability of the compound to prevent or delay the onset of clonic or tonic-clonic seizures is observed and recorded.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from seizures, is determined.

Potential Mechanisms of Action

While the anticonvulsant effect of this compound is established, the precise molecular mechanisms underlying this activity are not as well-defined as those for VPA. The following sections explore the potential involvement of key pathways based on the known pharmacology of VPA and limited direct evidence for its metabolite.

Histone Deacetylase (HDAC) Inhibition

Valproic acid is a well-characterized inhibitor of Class I and IIa histone deacetylases (HDACs), an action believed to contribute to its neuroprotective and mood-stabilizing effects.[3] Whether this compound shares this activity is a critical question in understanding its pharmacological profile.

Current Evidence: Direct studies investigating the HDAC inhibitory activity of this compound are scarce. However, the structural similarity to VPA suggests that it may retain some affinity for HDAC enzymes. Further research, including in vitro HDAC inhibition assays, is necessary to confirm and quantify this potential activity.

Experimental Protocol for HDAC Inhibition Assay (General):

-

Enzyme Source: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) are used.

-

Substrate: A fluorogenic acetylated peptide substrate is employed.

-

Assay Principle: In the presence of an HDAC inhibitor, the deacetylation of the substrate is reduced. A developer solution is then added, which reacts with the remaining acetylated substrate to produce a fluorescent signal.

-

Detection: The fluorescence intensity is measured using a microplate reader.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the HDAC activity (IC50) is calculated.

Modulation of the GABAergic System

A primary mechanism of action for VPA is the enhancement of GABAergic neurotransmission. This is achieved through multiple actions, including inhibition of GABA-degrading enzymes (GABA transaminase) and potentially by increasing GABA synthesis.

Current Evidence: There is currently a lack of direct experimental evidence demonstrating that this compound modulates the GABAergic system. Given that it is a metabolite of VPA, it is plausible that it could interact with components of this pathway. However, dedicated studies, such as in vitro enzyme inhibition assays for GABA transaminase or electrophysiological recordings of GABAergic currents in the presence of the metabolite, are required to establish this link.

Experimental Protocol for In Vitro GABA Transaminase (GABA-T) Inhibition Assay (General):

-

Enzyme Source: Purified GABA-T from a suitable source (e.g., porcine or bovine brain).

-

Substrates: GABA and α-ketoglutarate.

-

Assay Principle: The activity of GABA-T is measured by monitoring the production of glutamate or succinate semialdehyde. The inhibitory effect of the test compound is determined by measuring the reduction in enzyme activity.

-

Detection: The reaction products can be quantified using spectrophotometric or fluorometric methods.

-

Data Analysis: The IC50 value for the inhibition of GABA-T is determined.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Valproic Acid Metabolism and the Position of this compound

Caption: Metabolic pathway of Valproic Acid to this compound.

Hypothetical Signaling Cascade for Anticonvulsant Action

Caption: Hypothesized mechanisms of anticonvulsant action.

Experimental Workflow for Assessing Anticonvulsant Activity

Caption: Workflow for in vivo anticonvulsant testing.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of valproic acid with demonstrated anticonvulsant properties. While its potency is less than that of its parent compound, its presence in vivo following VPA administration suggests a potential contribution to the overall therapeutic effect. The precise mechanisms underlying its anticonvulsant action remain to be fully elucidated.

Future research should focus on several key areas to provide a more complete understanding of this metabolite's role:

-

Direct HDAC Inhibition Studies: Quantitative in vitro assays are needed to determine the IC50 of this compound against a panel of HDAC isoforms to confirm and characterize this potential mechanism.

-

Investigation of GABAergic Effects: Direct assessment of its impact on GABA transaminase activity and GABA receptor function is crucial to understand its role, if any, in modulating GABAergic neurotransmission.

-

Broader Pharmacological Profiling: Evaluation of its effects on other known targets of VPA, such as voltage-gated sodium and calcium channels, would provide a more comprehensive picture of its mechanism of action.

-

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with its anticonvulsant potency will help to clarify its contribution to the in vivo effects of VPA.

-

Neurotoxicity Studies: A thorough evaluation of its potential neurotoxic effects is necessary to fully assess its therapeutic index.

A deeper understanding of the mechanism of action of this compound will not only enhance our knowledge of the complex pharmacology of valproic acid but may also open avenues for the development of new therapeutic agents with improved efficacy and safety profiles.

References

4-Oxo-2-propylpentanoic Acid: A Key Valproic Acid Metabolite in Research and Drug Development

An In-depth Technical Guide

Introduction

Valproic acid (VPA) is a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[1] Its metabolism is extensive and complex, occurring primarily in the liver through glucuronidation, beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[2][3] The biotransformation of VPA results in a diverse array of metabolites, some of which are pharmacologically active, while others have been implicated in the drug's adverse effects. Among these, 4-oxo-2-propylpentanoic acid, a product of the β-oxidation pathway, has garnered significant attention due to its association with VPA-induced toxicity, particularly teratogenicity and hyperammonemia.[4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

This compound, also known as 4-keto-VPA or 3-keto-VPA in some literature, is a gamma-keto acid derivative. Its chemical identity is crucial for its synthesis as an analytical standard and for its detection in biological matrices.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Keto-VPA, 2-n-Propyl-4-oxopentanoic acid |

| CAS Number | 688-04-0[5] |

| Molecular Formula | C₈H₁₄O₃[5] |

| Molecular Weight | 158.19 g/mol [5] |

| Chemical Structure | CCCC(CC(=O)C)C(=O)O[5] |

Metabolic Formation of this compound

This compound is a downstream metabolite in the mitochondrial β-oxidation pathway of valproic acid.[3] This pathway is a major route for VPA metabolism, accounting for approximately 40% of the administered dose.[3] The formation of this compound involves a series of enzymatic reactions within the mitochondria.

Quantitative Data

The concentration of this compound can be measured in biological fluids, with urine being a primary matrix for assessing its excretion. The following table summarizes available data on the urinary excretion of this metabolite in epileptic patients undergoing VPA therapy. Note that some studies refer to this metabolite as 3-keto-VPA.

| Population | Matrix | Metabolite Measured | Reported Concentration/Excretion | Reference |

| 6 Epileptic Patients | Urine | 3-keto VPA | 5.8-26.2% of administered VPA dose | [6] |

| 4 Epileptic Patients | 24-h Urine | 3-keto VPA | 125-320 mg (5.8-18.7% of administered dose) | [7] |

| 1 Patient with Metabolic Disorder | Urine | 3-keto-valproate | 631 µg/mg creatinine | [8] |

| 26 Epileptic Patients | Plasma | 3-keto-VPA | Major metabolite detected | [9] |

Toxicological Significance

Inhibition of the Urea Cycle and Hyperammonemia

A significant toxicological concern associated with valproic acid therapy is hyperammonemia, which can lead to encephalopathy. This compound is implicated in this toxicity through its inhibition of carbamoyl phosphate synthetase I (CPS I), the rate-limiting enzyme of the urea cycle.[4] The urea cycle is essential for the detoxification of ammonia in the liver. By inhibiting CPS I, this compound disrupts this cycle, leading to an accumulation of ammonia in the blood.

Teratogenicity

Valproic acid is a known human teratogen, associated with an increased risk of congenital malformations, particularly neural tube defects (NTDs).[10] While the exact mechanisms are multifactorial, metabolites of VPA, including this compound, are thought to play a significant role. It has been shown that 4-keto-VPA can cause abnormal and irregular growth of the neural tube neuroepithelium.[4] The teratogenic effects may be linked to the disruption of critical developmental processes, and the structural characteristics of VPA and its metabolites are crucial determinants of this toxicity.[11]

Experimental Protocols

Quantification of this compound by LC-MS/MS

The following protocol is a generalized procedure based on established methods for the analysis of valproic acid and its metabolites in plasma.[12]

1. Sample Preparation: a. To 50 µL of plasma sample (or calibration standard/quality control), add 100 µL of a protein precipitation solution (e.g., methanol containing 0.2% formic acid and an appropriate internal standard). b. Vortex the mixture for 30 seconds. c. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 15 °C to pellet the precipitated proteins. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient elution to separate the analyte from other matrix components and VPA metabolites.

- Flow Rate: Typically 0.2-0.5 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometric Detection:

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusion of the pure compounds.

start [label="Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

protein_precipitation [label="Protein Precipitation\n(Methanol + Formic Acid + IS)"];

centrifugation [label="Centrifugation"];

supernatant_transfer [label="Supernatant Transfer"];

lc_injection [label="LC-MS/MS Injection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

chromatography [label="Reverse-Phase\nChromatography (C18)"];

ionization [label="Electrospray Ionization (ESI)"];

detection [label="Mass Spectrometry\n(MRM Detection)"];

data_analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> protein_precipitation;

protein_precipitation -> centrifugation;

centrifugation -> supernatant_transfer;

supernatant_transfer -> lc_injection;

lc_injection -> chromatography;

chromatography -> ionization;

ionization -> detection;

detection -> data_analysis;

}

Carbamoyl Phosphate Synthetase I (CPS I) Inhibition Assay

This protocol is based on the principles of coupled enzymatic assays to measure CPS I activity.[13]

1. Reagents:

- Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl)

- Substrates: ATP, KHCO₃, Glutamine (or NH₄⁺)

- Coupling Enzymes: Ornithine transcarbamoylase (OTC)

- Ornithine

- Colorimetric Reagent for Citrulline detection

- This compound (inhibitor)

2. Assay Procedure: a. Prepare a reaction mixture containing the assay buffer, substrates (excluding one to initiate the reaction, e.g., ATP), and coupling enzymes. b. Add varying concentrations of this compound to different reaction wells. Include a control with no inhibitor. c. Pre-incubate the mixture at the desired temperature (e.g., 37 °C). d. Initiate the reaction by adding the final substrate (e.g., ATP). e. Incubate for a specific time period during which the reaction is linear. f. Stop the reaction (e.g., by adding a strong acid). g. Measure the amount of citrulline produced using a colorimetric method. h. Calculate the rate of reaction and determine the inhibitory effect of this compound (e.g., by calculating IC₅₀).

Synthesis of Analytical Standard

Conclusion

This compound is a clinically relevant metabolite of valproic acid with significant toxicological implications. Its role in hyperammonemia and teratogenicity underscores the importance of understanding its formation, disposition, and mechanisms of action. The analytical and biochemical methods outlined in this guide provide a framework for researchers to further investigate the contribution of this metabolite to the therapeutic and adverse effects of valproic acid. Future studies focusing on the precise quantification of this compound in larger patient cohorts and the elucidation of its detailed molecular interactions will be crucial for optimizing the safety of valproic acid therapy.

References

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Figure, Mechanism of Action of Valproic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Urinary metabolites of valproic acid in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Valproic acid elimination rate and urinary excretion of its glucuronide conjugate in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct observation of 3-keto-valproate in urine by 2D-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-propyl-4-oxopentanoic acid [stenutz.eu]

- 10. graphviz.org [graphviz.org]

- 11. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

Structural Characterization of 4-Ketovalproic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ketovalproic acid, a prominent metabolite of the widely used anticonvulsant and mood-stabilizing drug valproic acid, plays a significant role in the parent drug's metabolic profile and toxicological considerations. This technical guide provides a comprehensive overview of the structural characterization of 4-ketovalproic acid, detailing its analytical determination, synthesis, and biological implications. The document summarizes key quantitative data, outlines detailed experimental protocols for its identification and quantification, and presents a visual representation of its known biological pathway interaction. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, toxicology, and the development of novel therapeutics related to valproic acid and its metabolic derivatives.

Introduction

Valproic acid (VPA) is a branched-chain carboxylic acid widely prescribed for the treatment of epilepsy, bipolar disorder, and migraines. Its metabolism is complex, involving multiple pathways, primarily glucuronidation and mitochondrial β-oxidation. One of the key metabolites formed is 4-ketovalproic acid (2-propyl-4-oxopentanoic acid). The formation and accumulation of certain VPA metabolites have been linked to the drug's idiosyncratic hepatotoxicity and other adverse effects. Understanding the structural and biological characteristics of these metabolites, including 4-ketovalproic acid, is crucial for a comprehensive assessment of VPA's safety and efficacy. This guide focuses specifically on the structural characterization of 4-ketovalproic acid, providing a centralized resource of its known analytical data and biological interactions.

Physicochemical Properties

The fundamental physicochemical properties of 4-ketovalproic acid are summarized in the table below. These properties are essential for the development of analytical methods and for understanding its pharmacokinetic behavior.

| Property | Value | Reference |

| IUPAC Name | 2-propyl-4-oxopentanoic acid | PubChem |

| Molecular Formula | C₈H₁₄O₃ | PubChem |

| Molecular Weight | 158.19 g/mol | PubChem |

| SMILES | CCCC(CC(=O)C)C(=O)O | PubChem |

| CAS Number | 688-04-0 |

Spectroscopic and Chromatographic Data

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the cornerstone for the identification and quantification of 4-ketovalproic acid in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, 4-ketovalproic acid requires derivatization to increase its volatility. Silylation, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method. The mass spectrum of the silylated derivative is then analyzed. While a full public spectrum is not available, analysis is often performed using selected ion monitoring (SIM) of characteristic fragment ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the direct analysis of 4-ketovalproic acid in complex biological samples without the need for derivatization. Analysis is typically performed in negative ion mode. Due to the stability of the molecule, it often exhibits poor fragmentation. Therefore, a pseudo-multiple reaction monitoring (pseudo-MRM) approach is sometimes employed, where the precursor ion and product ion masses are the same.

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| LC-MS/MS | ESI- | 157.1 | 157.1 (pseudo-MRM) |

Experimental Protocols

This section provides detailed methodologies for the analysis of 4-ketovalproic acid in biological samples, based on established protocols for valproic acid and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of 4-ketovalproic acid in urine or serum.

1. Sample Preparation:

-

To 1 mL of urine or serum, add an appropriate internal standard.

-

Adjust the pH to >12 with NaOH to hydrolyze any conjugates and incubate.

-

Acidify the sample to pH <2 with a suitable acid.

-

Extract the analytes with an organic solvent (e.g., ethyl acetate) by vortexing and centrifugation.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

-

Reconstitute the dried extract in a silylation reagent (e.g., MSTFA in pyridine).

-

Incubate the mixture at a specified temperature (e.g., 60-80°C) for a set time to ensure complete derivatization.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for metabolite analysis (e.g., DB-5ms).

-

Oven Program: Implement a temperature gradient to separate the analytes of interest.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Detection: Utilize selected ion monitoring (SIM) for quantification of the characteristic ions of the silylated 4-ketovalproic acid derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a general method for the quantification of 4-ketovalproic acid in plasma.

1. Sample Preparation:

-

To a small volume of plasma (e.g., 100 µL), add an internal standard.

-

Precipitate proteins by adding a threefold volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometer: Operate with an electrospray ionization (ESI) source in negative ion mode.

-

Detection: Use multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transition for 4-ketovalproic acid.

Synthesis of 4-Ketovalproic Acid

Biological Significance and Pathway Involvement

4-Ketovalproic acid is not merely an inert metabolite; it has been shown to exert biological effects. Notably, it has been identified as an inhibitor of carbamoyl phosphate synthetase I (CPS1), a crucial enzyme in the urea cycle. The urea cycle is the primary metabolic pathway for the detoxification of ammonia in the liver. Inhibition of this cycle can lead to an accumulation of ammonia (hyperammonemia), a condition associated with neurotoxicity and encephalopathy. This interaction is a key consideration in the toxicology of valproic acid.

The following diagram illustrates the inhibitory effect of 4-ketovalproic acid on the urea cycle.

Conclusion

4-Ketovalproic acid is a metabolite of valproic acid with significant implications for the parent drug's safety profile. Its structural characterization relies heavily on advanced analytical techniques such as GC-MS and LC-MS/MS. While detailed spectroscopic data for the pure compound remains elusive in publicly accessible literature, the methodologies for its detection in biological fluids are well-established. The inhibitory effect of 4-ketovalproic acid on the urea cycle highlights the importance of studying individual metabolites to understand the complete toxicological and pharmacological profile of a drug. Further research into the synthesis and biological activities of 4-ketovalproic acid is warranted to fully elucidate its role in valproic acid-induced adverse events and to potentially inform the development of safer analogues.

An In-depth Technical Guide on the Physicochemical Properties of 4-Oxo-2-propylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Oxo-2-propylpentanoic acid, a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid. This document collates available data on its molecular structure, and computed physicochemical parameters. Furthermore, it outlines detailed experimental protocols for the determination of key properties and presents a plausible synthetic route. The metabolic pathway of valproic acid, illustrating the formation of this compound, is also visualized. This guide is intended to be a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetics, and the development of related therapeutic agents.

Introduction

This compound, also known as 4-keto-valproic acid (4-keto-VPA), is a molecule of significant interest in the fields of pharmacology and toxicology due to its role as a metabolite of valproic acid (VPA).[1] Valproic acid is extensively metabolized in the liver, and understanding the properties of its metabolites is crucial for comprehending its therapeutic efficacy, drug-drug interactions, and potential for toxicity.[1][2] This guide focuses on the core physicochemical characteristics of this compound, providing a foundational dataset for further research and development.

Physicochemical Properties

Currently, most of the available physicochemical data for this compound are derived from computational models. Experimental determination of these properties is essential for a more accurate characterization. The following tables summarize the known and predicted properties.

Table 1: General and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 4-keto-VPA, 4-Oxovalproic acid | PubChem[3] |

| CAS Number | 688-04-0 | PubChem[3] |

| Molecular Formula | C₈H₁₄O₃ | PubChem[3] |

| Molecular Weight | 158.19 g/mol | PubChem[3] |

| Canonical SMILES | CCCC(CC(=O)C)C(=O)O | PubChem[3] |

| InChI Key | HJRMYVTYHORJKC-UHFFFAOYSA-N | PubChem[3] |

Table 2: Computed Physicochemical Data

| Property | Predicted Value | Source |

| pKa (acidic) | 4.82 ± 0.23 | Guidechem |

| XLogP3 | 0.8 | PubChem[3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Topological Polar Surface Area | 54.4 Ų | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[3] |

Biological Context: Valproic Acid Metabolism

This compound is a product of the hepatic metabolism of valproic acid. The biotransformation of valproic acid is complex, involving multiple pathways, primarily glucuronidation, beta-oxidation in the mitochondria, and cytochrome P450 (CYP) mediated oxidation.[1][4] The formation of this compound is part of the oxidative metabolism. Understanding this pathway is critical for assessing the drug's pharmacokinetic profile and the potential for drug-induced hepatotoxicity.

Caption: Overview of the major metabolic pathways of Valproic Acid.

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed, standard protocols for determining the key physicochemical properties of organic acids.

Determination of Melting Point

-

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Finely powder a small amount of the crystalline sample of this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected (or predicted) melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or a micro boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath).

-

Procedure:

-

Place a small amount (0.5-1 mL) of liquid this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

Determination of pKa (Potentiometric Titration)

-

Principle: The pKa is determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and stir bar.

-

Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), a precisely weighed sample of this compound, and deionized water.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of this compound in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.5 mL), recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a titration curve (pH vs. volume of NaOH added). The pH at the half-equivalence point is equal to the pKa.

-

Determination of Solubility (Shake-Flask Method)

-

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

-

Apparatus: Vials with screw caps, an orbital shaker with temperature control, analytical balance, and an appropriate analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., water, ethanol, buffer solution).

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV). This concentration represents the solubility.

-

Caption: High-level workflows for key physicochemical experiments.

Plausible Synthetic Pathway

Caption: A proposed synthetic workflow for this compound.

Conclusion

This compound is an important metabolite in the biotransformation of valproic acid. While a substantial amount of computed data regarding its physicochemical properties is available, there is a clear need for experimental validation of these parameters. The experimental protocols detailed in this guide provide a framework for researchers to obtain these critical data points. A deeper understanding of the physicochemical properties of this and other metabolites will undoubtedly contribute to the safer and more effective use of valproic acid in clinical practice and aid in the development of novel therapeutics with improved metabolic profiles.

References

4-Oxo-2-propylpentanoic Acid: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-propylpentanoic acid, also known as 4-oxovalproic acid or 4-keto-VPA, is a metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid (VPA).[1][2][3] As a product of VPA's in vivo biotransformation, understanding the chemical properties and biological significance of this compound is crucial for a comprehensive understanding of VPA's therapeutic efficacy and potential toxicity. This technical guide provides a review of the available literature on this compound, focusing on its metabolic pathway and the general methodologies relevant to its study. While specific experimental data for this metabolite is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge and general protocols necessary for its investigation.

Chemical and Physical Properties

Comprehensive experimental data on the physical and chemical properties of isolated this compound are not extensively reported. However, based on its chemical structure and data from chemical databases, the following properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | PubChem[3] |

| Molecular Weight | 158.19 g/mol | PubChem[3] |

| CAS Number | 688-04-0 | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 4-oxovalproic acid, 4-Keto-VPA | PubChem[3] |

| Predicted XLogP3 | 0.8 | PubChem[3] |

Metabolic Pathway of Valproic Acid

This compound is a product of the mitochondrial β-oxidation of valproic acid.[4][5] The metabolism of VPA is complex, involving several pathways including glucuronidation, β-oxidation, and cytochrome P450-mediated oxidation.[1][2][5] The β-oxidation pathway is a major route for VPA metabolism and is responsible for the formation of several metabolites, including this compound.

Below is a simplified diagram illustrating the position of this compound within the metabolic pathway of valproic acid.

Experimental Protocols

General Protocol for the Synthesis of a β-Keto Acid

While a specific protocol for this compound is not available, a general approach for the synthesis of related β-keto acids often involves the Claisen condensation of an ester followed by hydrolysis and decarboxylation. A plausible, though unverified, synthetic route is outlined below.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Propyl bromide

-

Magnesium ethoxide

-

Acetyl chloride

-

Diethyl ether

-

Hydrochloric acid

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Alkylation: Diethyl malonate is reacted with sodium ethoxide in ethanol, followed by the addition of propyl bromide to yield diethyl propylmalonate.

-

Acylation: The resulting diethyl propylmalonate is then acylated using a suitable acetylating agent, such as acetyl chloride, in the presence of a base like magnesium ethoxide.

-

Hydrolysis and Decarboxylation: The acylated product is subsequently hydrolyzed and decarboxylated by heating with an acid (e.g., hydrochloric acid) to yield the final product, this compound.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential biological activity of this compound, a common initial screening method is the MTT assay, which measures cell viability.

Materials:

-

Human cell line (e.g., HepG2, a human liver cancer cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values (the concentration of compound that inhibits cell growth by 50%) can be determined.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the literature, a comprehensive table of quantitative data cannot be provided at this time. Should such data become available, it would be presented in a structured format as exemplified below.

Hypothetical Table of Spectroscopic Data:

| Spectroscopic Technique | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃, 400 MHz) | Hypothetical δ values for propyl and pentanoic acid backbone protons |

| ¹³C NMR (CDCl₃, 100 MHz) | Hypothetical δ values for carbonyl, carboxyl, and aliphatic carbons |

| IR (thin film, cm⁻¹) | Hypothetical ν values for C=O (ketone and acid), O-H, and C-H stretches |

| Mass Spectrometry (ESI-) | Hypothetical m/z for [M-H]⁻ |

Hypothetical Table of Biological Activity:

| Assay Type | Cell Line | IC₅₀ (µM) |

| MTT Cytotoxicity | HepG2 | Hypothetical value |

| Enzyme Inhibition | Specific Enzyme | Hypothetical value |

Conclusion and Future Directions

This compound is a known metabolite of valproic acid, formed via the β-oxidation pathway. While its role in the overall pharmacological and toxicological profile of VPA is yet to be fully elucidated, its chemical structure as a keto-acid suggests potential for biological activity. The lack of dedicated studies on this specific metabolite highlights a gap in the current understanding of VPA's complex in vivo behavior.

Future research should focus on the following areas:

-

Chemical Synthesis and Characterization: Development of a robust and scalable synthetic route to obtain pure this compound is essential for enabling further studies. Full characterization using modern spectroscopic techniques will provide a necessary reference for its identification in biological samples.

-

In Vitro Biological Evaluation: A systematic evaluation of its biological effects is warranted. This should include cytotoxicity screening against various cell lines, particularly those of hepatic origin, as well as assessment of its potential to interact with key enzymes and signaling pathways known to be modulated by VPA.

-

Pharmacokinetic Studies: Investigating the formation and clearance of this compound in vivo will provide insights into its contribution to the overall pharmacokinetic profile of VPA.

-

Toxicological Assessment: Given the known hepatotoxicity associated with VPA, a thorough toxicological evaluation of this compound is crucial to determine if it is a benign metabolite or a contributor to VPA-induced adverse effects.

By addressing these research questions, the scientific community can build a more complete picture of the role of this compound in the clinical use of valproic acid, potentially leading to improved therapeutic strategies and a better understanding of its mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H14O3 | CID 3731686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research of 4-Ketovalproic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction